[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-10-18(24)21-16-4-2-3-5-17(16)22(13)19(25)12-27-20(26)15-8-6-14(11-23)7-9-15/h2-9,11,13H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXWVXALDZQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate represents a novel structure within the benzodiazepine class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzodiazepine core modified with an oxoethyl group and a formylbenzoate moiety. The synthesis typically involves multi-step organic reactions that include the formation of the benzodiazepine ring followed by the introduction of the oxoethyl and formyl groups.
Biological Activity Overview
Research has indicated that compounds derived from benzodiazepines exhibit a range of biological activities including:
- Antimicrobial Activity : Some benzodiazepine derivatives have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) lower than traditional antibiotics such as ampicillin .
- CNS Activity : Benzodiazepines are primarily recognized for their central nervous system (CNS) effects, including anxiolytic, sedative, and anticonvulsant properties. The specific compound may interact with GABA_A receptors, enhancing inhibitory neurotransmission.
Antimicrobial Activity
A study evaluating various benzodiazepine derivatives found that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.008 | S. aureus |
| Compound C | 0.015 | B. cereus |
CNS Activity
In vitro studies have shown that certain derivatives can enhance GABAergic transmission, which is crucial for their anxiolytic effects. These findings suggest that the compound may have potential therapeutic applications in treating anxiety disorders.
Case Studies
Several case studies have illustrated the efficacy of benzodiazepine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a similar compound demonstrated significant reductions in anxiety levels among participants compared to placebo controls.
- Case Study 2 : Another study reported that patients treated with a related benzodiazepine derivative experienced fewer side effects compared to traditional treatments.
The biological activity of this compound is likely mediated through:
- GABA_A Receptor Modulation : Enhancing GABAergic activity leads to increased neuronal inhibition.
- Inhibition of Enzymatic Pathways : Some studies suggest that related compounds may inhibit specific enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Limitations of the Provided Evidence
The three sources focus on:
- SHELX software for crystallographic refinement and structure determination .
- ORTEP-3 , a graphical tool for crystal structure visualization .
- Hydrogen bonding patterns in molecular crystals using graph theory .
The evidence lacks:
- Structural or functional comparisons of benzodiazepine derivatives.
- Pharmacological, synthetic, or physicochemical data.
- References to benzoate esters or substituted benzodiazepines.
Framework for a Hypothetical Comparison
If relevant data were available, a comparison might include:
Structural Analogs
Pharmacological Data
Hypothetical parameters like binding affinity (Ki) , metabolic half-life , or solubility could be compared. For example:
- The 4-formylbenzoate ester in the target compound may enhance solubility compared to lipophilic analogs like diazepam but reduce blood-brain barrier penetration .
Crystallographic Insights
- The compound’s structure may exhibit hydrogen-bonding networks (e.g., N–H···O interactions) similar to patterns described in , influencing stability and polymorphism.
- SHELX software might be used to resolve its crystal structure, while ORTEP-3 could visualize intermolecular interactions.
Critical Gaps in Evidence
The absence of direct references to the compound or its analogs precludes:
- Empirical data (e.g., XRD results, NMR spectra, or biological assays).
- Synthetic routes or stability studies.
- Structure-activity relationship (SAR) discussions.
Recommendations for Further Research
To address the query comprehensively, consult:
- PubMed/CAS databases for benzodiazepine derivatives.
- Crystallographic studies using SHELX or similar tools to analyze structural features.
- Patents or pharmacological reviews on 1,5-benzodiazepines.
Q & A
Q. What analytical methods are recommended to confirm the identity and purity of [2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to verify the presence of key functional groups (e.g., benzodiazepine ring protons, formyl group) and assess stereochemistry. For example, the formyl proton typically resonates at δ 9.8–10.2 ppm in H NMR .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) from the benzodiazepin-2-one (1650–1750 cm) and ester/amide groups (1700–1750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight and fragmentation patterns. For instance, the molecular ion peak should align with the compound’s exact mass (CHNO, calculated mass: 389.11 g/mol).
- Chromatography : HPLC or GC with a purity threshold >95% is advised to rule out synthetic byproducts .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Answer:
- Stepwise Functionalization : Start with the benzodiazepine core, followed by coupling with the 4-formylbenzoate moiety via a carbodiimide-mediated esterification (e.g., DCC/DMAP in dry DCM) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 1–2 hours) while maintaining yields >80% by leveraging controlled microwave irradiation for ester bond formation .
- Protection/Deprotection Strategies : Protect the formyl group during synthesis using acetal formation (e.g., ethylene glycol under acidic conditions) to prevent side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL’s twin refinement can address twinning issues common in benzodiazepine derivatives .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize intermolecular interactions. The formyl group may participate in C=O···H–N hydrogen bonds with adjacent benzodiazepine NH groups, stabilizing specific conformations .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR Studies : Perform variable-temperature H NMR to detect rotational barriers or ring-flipping processes in the benzodiazepine moiety that computational models might overlook .
Q. What strategies are effective for studying the compound’s reactivity in multi-step transformations?
Answer:
- Kinetic Profiling : Use stopped-flow IR or UV-Vis spectroscopy to monitor intermediate formation during reactions (e.g., nucleophilic attack on the formyl group). Rate constants can guide optimal reaction conditions .
- Trapping Experiments : Quench reactions at specific timepoints with stabilizing agents (e.g., hydrazines for aldehyde trapping) to isolate intermediates for MS or NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
